

# Nilotinib-13C,d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B12360319

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# In-Depth Technical Guide to Nilotinib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Nilotinib-13C,d3**, a stable isotope-labeled form of the tyrosine kinase inhibitor Nilotinib. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols, serving as a vital resource for professionals in drug development and cancer research.

## **Core Compound Data**

**Nilotinib-13C,d3** is a critical tool in pharmacokinetic studies and serves as an internal standard for the quantitative analysis of Nilotinib in biological samples. Its key identifiers and molecular properties are summarized below.

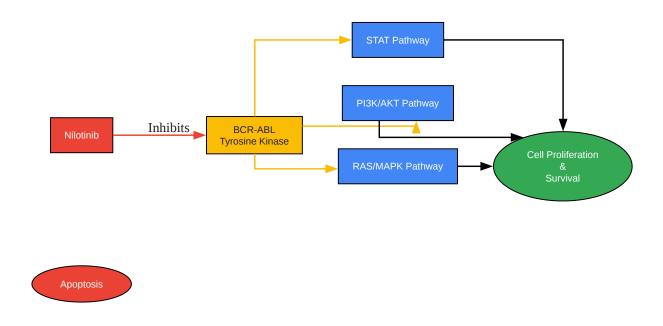
Property	Value	Citation(s)
CAS Number	1261398-62-2	[1]
Molecular Formula	C27 <sup>13</sup> CH19D3F3N7O	[1]
Molecular Weight	533.53 g/mol	[1]



## **Mechanism of Action and Signaling Pathways**

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). It binds to the ATP-binding site of the ABL kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.

The primary signaling cascade inhibited by Nilotinib is the BCR-ABL pathway. The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of several key signaling pathways, including the STAT and PI3K/AKT pathways. By inhibiting BCR-ABL, Nilotinib effectively blocks these downstream signals, inducing apoptosis in cancer cells.



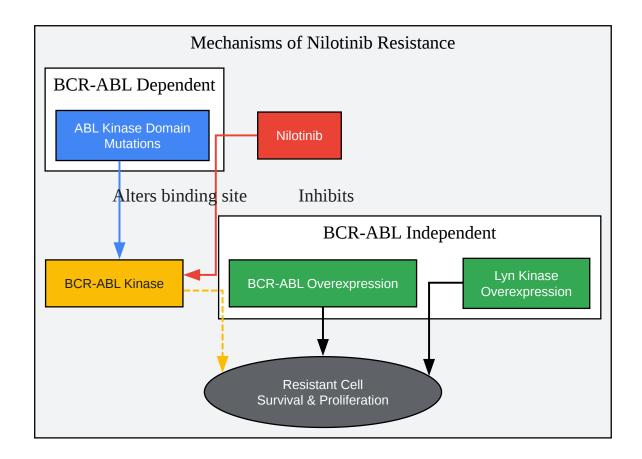
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**Caption:** Nilotinib's mechanism of action targeting the BCR-ABL kinase.

#### **Mechanisms of Resistance**



Despite the high efficacy of Nilotinib, resistance can emerge through various mechanisms. The most common is the acquisition of point mutations within the ABL kinase domain of BCR-ABL, which can impair Nilotinib binding. Another significant mechanism is the overexpression of the BCR-ABL protein itself or the upregulation of alternative signaling pathways that bypass the need for BCR-ABL signaling. One such pathway involves the overexpression of other tyrosine kinases, such as Lyn, a member of the Src family of kinases.



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**Caption:** Key mechanisms leading to Nilotinib resistance in CML.

# **Experimental Protocols**

This section outlines common experimental procedures utilized in the study of Nilotinib's efficacy and mechanism of action.

# **Cell Culture and Drug Treatment**



- Cell Lines: K562 (human CML blast crisis cell line) is commonly used.
- Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Nilotinib Preparation: Nilotinib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

## **Cell Viability Assay (MTT Assay)**

- Seeding: Plate cells in a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells per well.
- Treatment: Add varying concentrations of Nilotinib to the wells and incubate for 24, 48, or 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight at 37°C.
- Measurement: Read the absorbance at 570 nm using a microplate reader.

# **Western Blot Analysis for Signaling Pathway Proteins**

- Cell Lysis: Treat cells with Nilotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

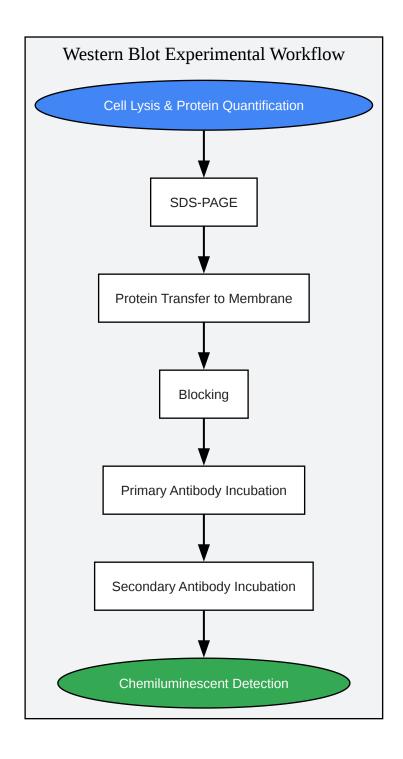






- Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.





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Caption: A simplified workflow for Western Blot analysis.



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#### References

- 1. medchemexpress.com [medchemexpress.com]
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